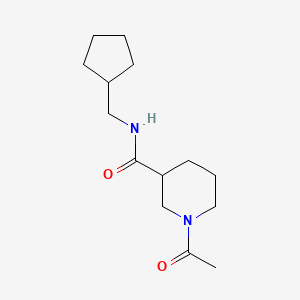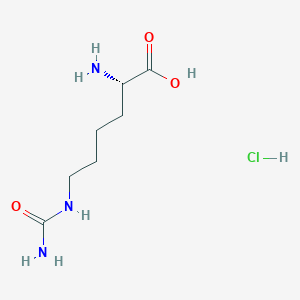
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide, also known as CPP-ACP, is a synthetic compound that has gained attention in the field of dental research due to its potential to prevent tooth decay.
Wirkmechanismus
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide works by binding to calcium and phosphate ions in the saliva and forming a complex that can be absorbed by the tooth enamel. This complex then releases calcium and phosphate ions, which remineralize the enamel and prevent the formation of cavities.
Biochemical and Physiological Effects:
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been shown to increase the microhardness of enamel and dentin, which makes teeth more resistant to acid erosion. It also inhibits the growth of bacteria that cause tooth decay, such as Streptococcus mutans. Additionally, 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been shown to reduce the sensitivity of teeth to temperature changes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been extensively studied in the field of dental research, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide in lab experiments is that it is a relatively new compound, which means that there may be gaps in our understanding of its properties and potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide. One area of research could focus on optimizing the synthesis method of 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide to improve its purity and yield. Another area of research could focus on developing new applications for 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide, such as using it to prevent the formation of biofilms on dental implants. Additionally, future research could focus on developing new formulations of 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide that are more effective at preventing tooth decay.
Synthesemethoden
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide is synthesized by reacting N-(cyclopentylmethyl)piperidine-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been extensively studied in the field of dental research due to its potential to prevent tooth decay. It has been shown to remineralize enamel, inhibit the growth of bacteria that cause tooth decay, and promote the formation of a protective layer on the surface of teeth.
Eigenschaften
IUPAC Name |
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(17)16-8-4-7-13(10-16)14(18)15-9-12-5-2-3-6-12/h12-13H,2-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNTHYMHDUMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)


![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)


![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
